

Comprehensive Protocol for Sample Collection, Storage, and Analysis of Bupirimate Residues

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Compound Focus: Bupirimate

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Introduction

Bupirimate is a **systemic fungicide** widely used in the cultivation of fruit trees, vegetables, and flowers to control powdery mildew. It acts by inhibiting adenosine deaminase in pathogens [1]. For regulatory compliance and consumer safety, accurate monitoring of **bupirimate** and its metabolite ethirimol is essential [2] [3]. This protocol provides standardized procedures for sample collection, storage, and analysis of **bupirimate** residues in agricultural commodities, ensuring data reliability and reproducibility for researchers and analytical scientists.

Sample Collection and Handling Procedures

Proper sample collection and handling are critical to maintain representativeness and prevent analyte degradation or contamination.

Field Sampling Guidelines

- **Sample Size:** Collect a **minimum of 1 kg** of whole fruit or vegetable per sample to ensure analytical representativity [4]. For large fruits, collect sufficient number of individual units.

- **Sampling Technique:** For residue decline studies, collect samples at predetermined intervals (e.g., 0, 1, 3, 5, 7 days) after final application [3] [5]. Include control samples from untreated areas.
- **Field Replicates:** Conduct at least **two independent field replicates** per sampling point to account for biological variability [5].

Sample Collection by Crop Matrix

Table 1: Sample Collection Guidelines for Different Matrices

Matrix Type	Examples	Sampling Method	Special Considerations
High-water Content Fruits	Strawberries, peaches, oranges [6] [4]	Collect entire fruit with stem/cap intact unless specified.	For strawberries, do not wash before analysis to preserve residue integrity [4].
Foliage/Leaves	Tomato, pepper leaves [7]	Randomly collect leaves from various plant heights.	Determine Dislodgeable Foliar Residue (DFR) for worker exposure assessment [7].
Cucurbits	Cucumbers [3] [5]	Harvest marketable-sized fruits randomly from the plot.	Homogenize entire fruit without peeling for comprehensive residue data [5].

Initial Handling and Shipment

- **Transport:** Place samples in **inert, pre-labeled containers** (e.g., polypropylene bags or containers) to prevent cross-contamination [4].
- **Temperature Control:** Transport samples from the field to the laboratory under **cool conditions** (e.g., on ice in coolers at approximately 4°C) to minimize degradation [4].

Sample Storage and Preservation

Proper storage conditions are vital to maintain sample integrity before analysis.

- **Short-term Storage:** Refrigerate homogenized samples at **4-8°C** if analysis will be performed within 48 hours [4].

- **Long-term Storage:** For extended storage, keep samples at $\leq -18^{\circ}\text{C}$ in freezers to preserve residue stability for several months [5].
- **Extract Storage:** For prepared sample extracts, store in **amber glass vials** at -20°C to protect from light-induced degradation. Acidify extracts with formic acid (20 μL per mL of extract) to stabilize base-sensitive compounds [4].

Analytical Methodology

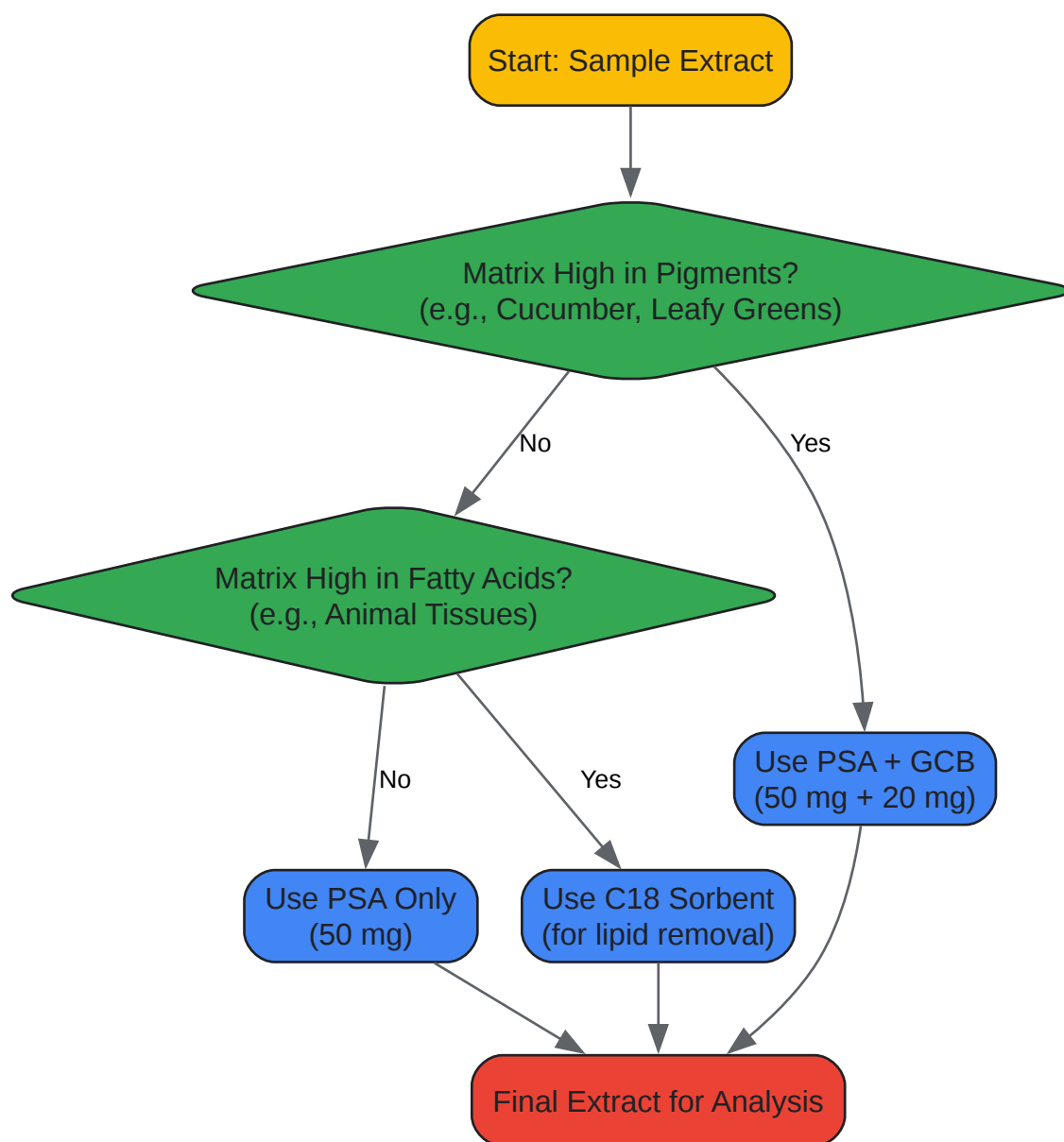
Sample Preparation and Extraction

The **QuEChERS** method is widely validated for **bupirimate** extraction due to its efficiency and effectiveness across various matrices [3] [4] [5].

- **Comminution:** Homogenize the entire sample using a laboratory blender or grinder. For strawberries, homogenize without washing or removing the cap [4].
- **Weighing:** Accurately weigh 10.0 ± 0.01 g of homogenized sample into a 50 mL polypropylene centrifuge tube [4] [5].
- **Extraction:** Add **10 mL of acetonitrile**.
 - *Option 1 (Acidified):* Use acetonitrile with 2% acetic acid (v/v) for improved recovery [5].
 - *Option 2 (Standard):* Use HPLC-grade acetonitrile [4].
 - Vortex vigorously for 1 minute to ensure thorough mixing [4].
- **Partitioning:** Add a salt mixture to induce phase separation. A typical mixture includes:
 - 4.0 g anhydrous **MgSO₄**
 - 1.0 g **NaCl**
 - 1.0 g trisodium citrate dihydrate
 - 0.5 g disodium hydrogen citrate sesquihydrate [4]
 - Immediately vortex for 2 minutes, then centrifuge at ≥ 6000 rpm for 5 minutes at 4°C [4].

Cleanup Procedures

Matrix complexity determines the cleanup strategy. The following workflow diagram outlines the decision process:



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- **d-SPE Procedure:** Transfer 4-6 mL of the upper acetonitrile layer into a 15 mL d-SPE tube containing [4]:
 - **150 mg MgSO₄** (for water removal)
 - **50 mg PSA** (removes sugars, fatty acids, and organic acids)
 - Optional: **20 mg GCB** (for pigment removal in green matrices) [3]
 - Vortex for 1 minute and centrifuge at ≥ 6000 rpm for 5 minutes.
- **Final Preparation:** Transfer the supernatant to an autosampler vial, potentially with acidification (20 μ L formic acid per mL extract) for stability [4]. Filter through a **0.22 μ m PTFE syringe filter** if necessary [5].

Instrumental Analysis

- **Recommended Technique:** **Liquid Chromatography-Tandem Mass Spectrometry** is most suitable for **bupirimate** and ethirimol due to its sensitivity and selectivity [3] [6].
- **Chromatographic Conditions:**
 - **Column:** C18 column (e.g., 4 μ m, 250 \times 4.6 mm) [4]
 - **Mobile Phase:** Gradient elution with:
 - Eluent A: Water/Methanol (95:5) with 0.1% formic acid/5 mM ammonium formate
 - Eluent B: Methanol/Water (95:5) with 0.1% formic acid/5 mM ammonium formate [4]
 - **Flow Rate:** 0.2-0.3 mL/min
- **Mass Spectrometry:**
 - **Ionization Mode:** Electrospray Ionization (ESI), positive mode
 - **Detection:** Multiple Reaction Monitoring for high selectivity [3]

Table 2: Analytical Method Performance Characteristics

Parameter	Bupirimate	Ethirimol	Reference
Linearity Range	0.001–0.5 mg/L	0.001–0.5 mg/L	[3]
Correlation Coefficient (R ²)	1.0000	1.0000	[3]
Limit of Quantification (LOQ)	0.01 mg/kg	0.01 mg/kg	[3] [5]
Average Recovery	95.2–98.7%	95.2–98.7%	[3]
Relative Standard Deviation	0.92–5.54%	0.92–5.54%	[3]

Residue Definitions and Regulatory Considerations

- **Enforcement Residue Definition:**
 - **Bupirimate**
 - Ethirimol (to cover the presence of this active substance from the use of **bupirimate**) [2]
- **Risk Assessment Residue Definition:** Sum of **bupirimate**, **ethirimol**, and **de-ethyl ethirimol**, expressed as **bupirimate** [2].
- **Maximum Residue Limits (MRLs):** Vary by commodity and region. Examples include:
 - **0.3 mg/kg** in peaches and apples [6]
 - **0.01 mg/kg** in citrus fruits and root vegetables [6]

Quality Assurance and Control

- **Method Validation:** For each matrix, validate recovery, linearity, LOQ, precision, and accuracy [3].
- **Quality Control Samples:**
 - Include **procedure blanks** (analyzed without sample) to check for contamination.
 - Analyze **control matrix spikes** at multiple concentrations (e.g., 0.01, 0.1, and 5 mg/kg) with each batch [3].
 - Use internal standards where available to correct for matrix effects and recovery variations.
- **Acceptance Criteria:** Recovery rates should typically be within **70-120%** with RSDs **<20%** [8].

Troubleshooting Guide

- **Low Recovery:** Check extraction solvent pH, ensure proper shaking during partitioning, and verify salting-out efficiency.
- **Matrix Effects:** Use matrix-matched calibration standards and evaluate matrix effects during method validation [3].
- **Rapid Residue Dissipation:** Note that **bupirimate** dissipates rapidly in some matrices (half-life of 0.57-1.39 days in cucumbers), requiring careful timing of sample collection [3].

Conclusion

This protocol provides a comprehensive framework for the collection, storage, and analysis of **bupirimate** residues in agricultural commodities. Adherence to these standardized procedures ensures generation of reliable, reproducible, and regulatory-compliant data, supporting the safe and effective use of this fungicide while protecting consumer health and environmental safety.

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